molecular formula C15H15N3O3 B2865214 (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide CAS No. 391891-52-4

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide

Cat. No. B2865214
CAS RN: 391891-52-4
M. Wt: 285.303
InChI Key: UMCGQYBLFFKZAB-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as furanyl hydrazone and is synthesized through a specific method. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.

Scientific Research Applications

Synthesis Techniques and Antimicrobial Properties

The synthesis and application of compounds related to (E)-N-(2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-2-oxoethyl)benzamide have been explored in various studies, focusing on their potential in medicinal chemistry, particularly for their antimicrobial properties. For instance, novel synthesis techniques for derivatives with potential antimicrobial activities have been developed, demonstrating the versatility of such compounds in drug development. These techniques involve intricate synthetic routes to yield compounds with enhanced biological activities against a range of microbial species.

One study reported the facile synthesis of novel derivatives starting from methyl 2-(2-methoxy-2-oxoethyl)furan, showcasing a method to produce a series of compounds with potential bioactive properties. The process involved regiospecific conversion, oxidation, and intramolecular cyclization, highlighting the compound's utility in generating bioactive molecules (Koza et al., 2013).

Another research effort synthesized fluorobenzamides containing thiazole and thiazolidine, exploring their antimicrobial potential. The study found that certain derivatives exhibited significant activity against both bacterial and fungal strains, underscoring the antimicrobial relevance of compounds structurally related to this compound. The presence of a fluorine atom was noted to enhance antimicrobial activity, suggesting modifications to the core structure could yield potent antimicrobial agents (Desai et al., 2013).

Catalytic and Structural Applications

The exploration of this compound derivatives extends into catalysis and material science. One innovative application involves the construction of covalent organic frameworks (COFs) with built-in amide active sites, derived from similar structural motifs. These COFs demonstrated efficiency in catalytic activities, specifically in Knoevenagel condensation reactions, indicating the compound's versatility beyond biological applications and its potential in materials science and catalysis (Li et al., 2019).

Additionally, the examination of stereochemistries of aromatic N-methylamides, related in structure to the compound , has provided insights into conformational behaviors and aromatic-aromatic interactions in crystal and solution. This research contributes to a deeper understanding of the molecular structures and potential applications of these compounds in designing new materials or pharmaceuticals with precise conformational requirements (Azumaya et al., 1995).

properties

IUPAC Name

N-[2-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-11-7-8-13(21-11)9-17-18-14(19)10-16-15(20)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,20)(H,18,19)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCGQYBLFFKZAB-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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